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molecular formula C8H13NO3 B8797623 Methyl 2-((dimethylamino)methylene)-3-oxobutanoate

Methyl 2-((dimethylamino)methylene)-3-oxobutanoate

Cat. No. B8797623
M. Wt: 171.19 g/mol
InChI Key: RPFZLULJSPXVDO-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

A solution of methyl acetoacetate (5.0 mL, 46.33 mmol) and N,N-dimethylformamide dimethylacetal (6.8 mL, 47.95 mmol) was heated to 80° C. for 2.3 h. At this time, the reaction was cooled to 25° C. and was then concentrated in vacuo to afford 2-dimethylaminomethylene-3-oxo-butyric acid methyl ester (7.43 g, 94%) as a red/black solid. This material was used without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:8][O:7][C:1](=[O:6])[C:2](=[CH:11][N:12]([CH3:14])[CH3:13])[C:3](=[O:4])[CH3:5]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
6.8 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(C)=O)=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.43 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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